molecular formula C16H20N2O2 B061864 tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 168824-94-0

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B061864
CAS No.: 168824-94-0
M. Wt: 272.34 g/mol
InChI Key: GFJCZDJPSXKGSF-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a tert-butyl ester group attached to a pyridoindole core. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted indole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other pyridoindoles and can enhance its potential as a therapeutic agent .

Biological Activity

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (CAS No. 168824-94-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Molecular Weight : 272.34 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 424.3 °C
  • Flash Point : 210.4 °C

These properties indicate that the compound is stable under standard laboratory conditions and has a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its interaction with various biological targets, including receptors involved in pain modulation and neuroprotection.

Pain Modulation

Recent studies have highlighted the compound's potential as a non-selective agonist for cannabinoid receptors CB1 and CB2, which play crucial roles in pain perception and modulation. For instance, a study demonstrated that certain derivatives of pyridoindole compounds exhibit significant analgesic effects in animal models of neuropathic pain by activating these receptors .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In vitro assays have shown that it can inhibit neuronal apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative diseases . This activity is particularly relevant for conditions such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Variations in the indole structure can also significantly influence biological activity:

Compound VariantCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Ratio
Tert-butyl variant36.0 ± 8.313.0 ± 2.12.77
Other derivativesVariesVariesVaries

The table above summarizes the binding affinities of various derivatives at CB1 and CB2 receptors, illustrating how structural modifications can impact their efficacy as cannabinoid receptor modulators .

Case Studies

  • Analgesic Properties : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The analgesic effect was attributed to its action on CB2 receptors, which are known to mediate anti-inflammatory effects .
  • Neuroprotection in Models of Oxidative Stress : In vitro experiments showed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism possibly through antioxidant activity or modulation of apoptotic pathways .

Properties

IUPAC Name

tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCZDJPSXKGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593270
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168824-94-0
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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